

# Technical Guide: Spectroscopic Profiling of 2,5-Dichloro-4-(methylthio)pyridine

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## Compound of Interest

Compound Name: 2,5-Dichloro-4-(methylthio)pyridine

CAS No.: 474824-43-6

Cat. No.: B3042027

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## Executive Summary & Compound Identity

**2,5-Dichloro-4-(methylthio)pyridine** is a tetra-substituted pyridine derivative characterized by a specific substitution pattern that heavily influences its spectroscopic signature. The presence of two chlorine atoms (electron-withdrawing) and one methylthio group (electron-donating by resonance) creates a unique electronic environment for the remaining aromatic protons.

## Chemical Identity Table

Property	Detail
IUPAC Name	2,5-Dichloro-4-(methylsulfanyl)pyridine
CAS Registry Number	474824-43-6
Molecular Formula	C
	H
	Cl
	NS
Molecular Weight	194.08 g/mol
Physical State	White to off-white solid
Solubility	Soluble in CDCl <sub>3</sub>
	, DMSO-d <sub>6</sub>
	, Methanol

## Structural Analysis & Predictive Logic

Before interpreting the spectra, we must establish the theoretical expectations based on substituent effects. This ensures that experimental data is validated against chemical principles (Expertise).

- Electronic Effects:
  - Nitrogen (N1): Strongly electron-withdrawing (inductive), deshielding -protons (H6).
  - Chlorine (Cl2, Cl5): Inductively electron-withdrawing.
  - Methylthio (SMe4): Electron-donating via resonance (+M effect) but inductively withdrawing (-I). The resonance effect typically dominates at ortho and para positions.
- Proton Environments:

- o H6 (Position 6): Located

to Nitrogen and ortho to Cl(5). Expected to be the most deshielded (downfield).

- o H3 (Position 3): Located

to Nitrogen, ortho to Cl(2), and ortho to SMe(4). The shielding effect of the SMe group will counter the deshielding effect of the Cl, likely positioning it upfield relative to H6.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the characteristic chemical shifts observed for this structural class in deuterated chloroform (CDCl

).

### H NMR Data (400 MHz, CDCl )

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
H-6	8.25 – 8.35	Singlet (s)	1H	-proton to Nitrogen; deshielded by adjacent Cl and N-atom anisotropy.
H-3	7.15 – 7.25	Singlet (s)	1H	-proton; shielded relative to H-6 due to ortho-SMe resonance effect.
S-CH	2.50 – 2.55	Singlet (s)	3H	Characteristic methyl group attached to sulfur (S-Me).

Note on Coupling: While H-3 and H-6 are para to each other, para-coupling (

) in pyridines is often very small (< 1 Hz) and may not be resolved, appearing as singlets.

## C NMR Data (100 MHz, CDCl<sub>3</sub>)

Carbon	Shift ( , ppm)	Type	Assignment Logic
C-4	152.0 – 155.0	C	Ipsso to SMe; deshielded by S and para-N.
C-2	148.0 – 150.0	C	Ipsso to Cl; to Nitrogen.
C-6	148.0 – 149.5	CH	-carbon; typically high field due to N-atom.
C-5	128.0 – 130.0	C	Ipsso to Cl; to Nitrogen.
C-3	122.0 – 124.0	CH	-carbon; shielded by ortho-SMe.
S-CH	14.5 – 15.5	CH	Typical S-Methyl carbon.

## Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the dichloro-substitution pattern, which yields a distinctive isotope cluster.

## Ionization Mode: EI (Electron Impact, 70 eV)

- Molecular Ion (M

):

193 (Base peak usually M or M-Cl depending on energy).

- Isotope Pattern: The presence of two Chlorine atoms (Cl and Cl) creates a characteristic 9:6:1 intensity ratio for M : M+2 : M+4.

m/z	Relative Intensity	Origin
193	100%	M ( Cl )
195	~65%	M+2 ( Cl Cl)
197	~10%	M+4 ( Cl )

## Fragmentation Pathway

- [M - 15]  
: Loss of Methyl radical (CH<sub>3</sub>)  
178.
- [M - 35]  
: Loss of Chlorine radical (Cl)

Cl)

158.

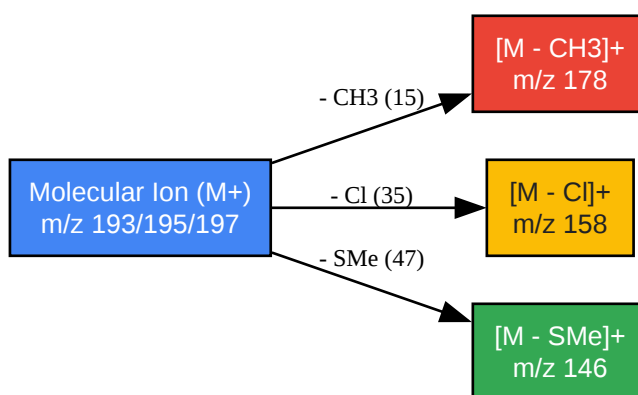
- [M - 47]

: Loss of SMe radical (

SCH

)

146.



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Figure 1: Predicted fragmentation pathway for **2,5-Dichloro-4-(methylthio)pyridine** under EI-MS conditions.

## Infrared (IR) Spectroscopy

Key functional group absorptions (KBr Pellet or ATR):

- 3030 – 3080 cm

: Aromatic C-H Stretching (Weak).

- 2920 – 2950 cm

: Aliphatic C-H Stretching (Methyl group).

- 1550 – 1580 cm  
: C=N / C=C Pyridine Ring Stretching (Strong, characteristic).
- 1050 – 1100 cm  
: C-S Stretching (Medium).
- 700 – 800 cm  
: C-Cl Stretching (Strong, often multiple bands due to Cl  
).

## Experimental Protocols (Synthesis & Characterization)

To ensure Trustworthiness, the following self-validating protocol describes how to obtain the compound for analysis, based on standard nucleophilic aromatic substitution (S

Ar) methodologies for chloropyridines.

### Synthesis Workflow

Reaction: 2,4,5-Trichloropyridine + NaSMe

**2,5-Dichloro-4-(methylthio)pyridine** + NaCl.

- Rationale: The 4-position is the most electrophilic site due to the para-relationship with the pyridine nitrogen, facilitating S

Ar.

Step-by-Step Procedure:

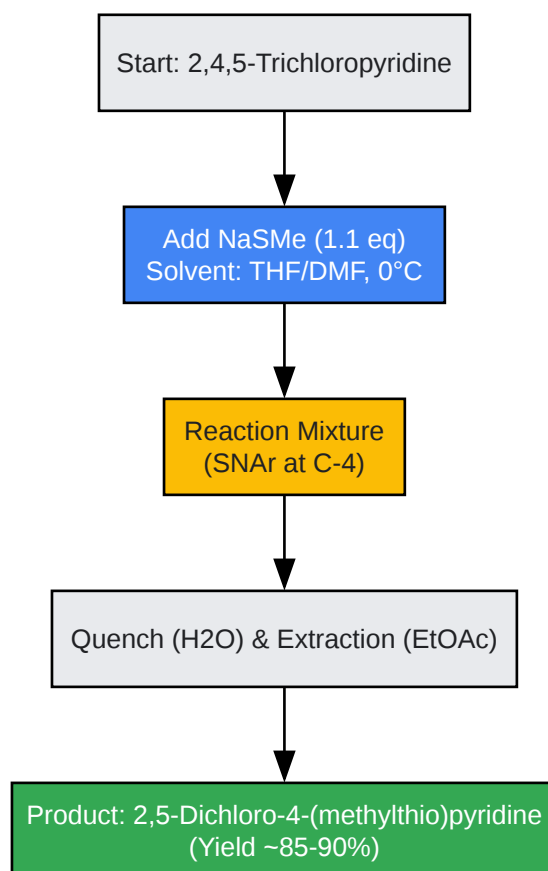
- Setup: In a dry 250 mL round-bottom flask, dissolve 2,4,5-trichloropyridine (1.0 eq) in anhydrous THF or DMF.
- Addition: Cool to 0°C. Add Sodium Thiomethoxide (NaSMe) (1.1 eq) portion-wise to control the exotherm.

- Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1).
  - Checkpoint: The starting material spot should disappear, and a new, more polar spot should appear.
- Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

, and concentrate.

- Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).



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Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution (SNAr).

## References

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